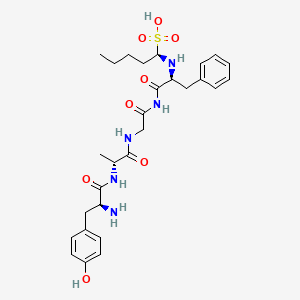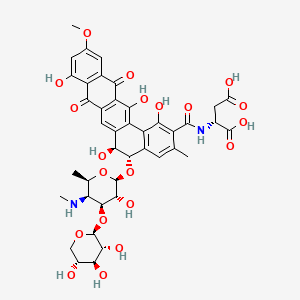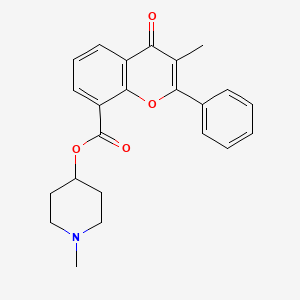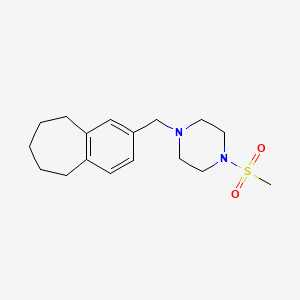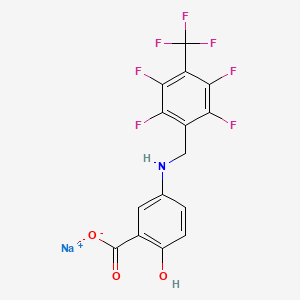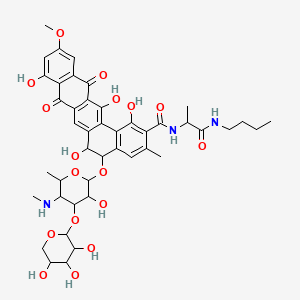
Pradimicin A butylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin A butylamide is a derivative of pradimicin A, a naturally occurring antibiotic produced by the bacterium Actinomadura hibisca. Pradimicin A is known for its antifungal and antiviral properties, particularly its ability to inhibit the entry of viruses into host cells by binding to glycoproteins on the viral envelope. The butylamide derivative is synthesized to enhance the solubility and bioavailability of pradimicin A, making it more effective for therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pradimicin A butylamide typically involves the modification of pradimicin A through a series of chemical reactions. One common method is the reductive alkylation of pradimicin A with butylamine. The process involves the following steps:
Activation of Pradimicin A: Pradimicin A is dissolved in a suitable solvent, such as acetonitrile, and the pH is adjusted to around 8.0 using sodium hydroxide.
Reductive Alkylation: Butylamine and formaldehyde are added to the solution, followed by the addition of sodium cyanoborohydride as a reducing agent. The reaction mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves fermentation of Actinomadura hibisca to produce pradimicin A, followed by chemical modification to obtain the butylamide derivative. The fermentation process is optimized to maximize the yield of pradimicin A, and the subsequent chemical reactions are scaled up using industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Pradimicin A butylamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: The butylamide group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can have altered biological activities and properties.
Applications De Recherche Scientifique
Pradimicin A butylamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate-binding agents and their interactions with glycoproteins.
Biology: Investigated for its ability to inhibit viral entry into host cells, making it a potential antiviral agent.
Medicine: Explored for its therapeutic potential in treating viral infections, such as HIV and SARS-CoV-2, due to its ability to bind to viral glycoproteins and prevent infection.
Industry: Utilized in the development of new antifungal and antiviral drugs, as well as in the study of drug resistance mechanisms.
Mécanisme D'action
Pradimicin A butylamide exerts its effects by binding to glycoproteins on the surface of viruses, preventing them from entering host cells. The compound specifically targets N-glycans, which are carbohydrate structures found on viral glycoproteins. By binding to these N-glycans, this compound blocks the interaction between the virus and the host cell receptors, thereby inhibiting viral entry and subsequent infection.
Comparaison Avec Des Composés Similaires
Pradimicin A butylamide is unique compared to other similar compounds due to its specific binding to N-glycans and its ability to inhibit viral entry. Similar compounds include:
Pradimicin B and C: Other derivatives of pradimicin A with different functional groups.
Benanomicins: Another group of antibiotics produced by Actinomadura species with similar antifungal properties.
Lectins: Carbohydrate-binding proteins that also inhibit viral entry but may have different binding specificities and potential toxicities.
This compound stands out due to its enhanced solubility and bioavailability, making it a more effective therapeutic agent.
Propriétés
Numéro CAS |
133917-52-9 |
|---|---|
Formule moléculaire |
C44H53N3O17 |
Poids moléculaire |
895.9 g/mol |
Nom IUPAC |
N-[1-(butylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C44H53N3O17/c1-7-8-9-46-41(58)16(3)47-42(59)25-15(2)10-22-28(35(25)54)27-20(13-21-29(36(27)55)32(51)19-11-18(60-6)12-23(48)26(19)31(21)50)33(52)39(22)63-44-38(57)40(30(45-5)17(4)62-44)64-43-37(56)34(53)24(49)14-61-43/h10-13,16-17,24,30,33-34,37-40,43-45,48-49,52-57H,7-9,14H2,1-6H3,(H,46,58)(H,47,59) |
Clé InChI |
CHRWHHYWUUDVEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C(C)NC(=O)C1=C(C2=C(C=C1C)C(C(C3=CC4=C(C(=C32)O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)OC6C(C(C(C(O6)C)NC)OC7C(C(C(CO7)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


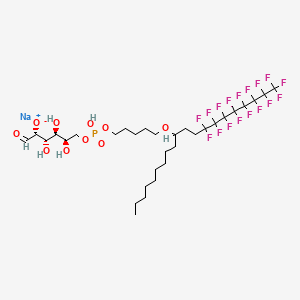
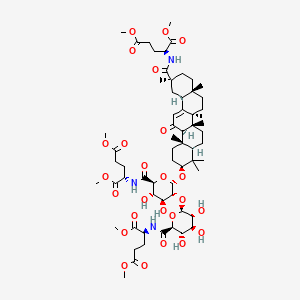
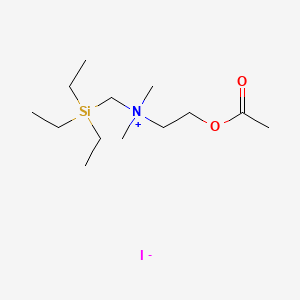
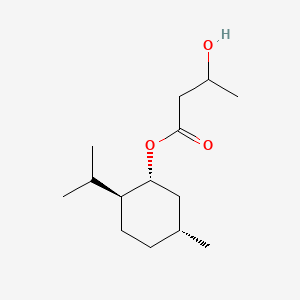


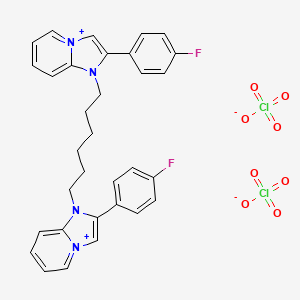

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
